3,3-Bis(methylthio)butan-2-one oxime 3,3-Bis(methylthio)butan-2-one oxime
Brand Name: Vulcanchem
CAS No.: 94291-65-3
VCID: VC16987186
InChI: InChI=1S/C6H13NOS2/c1-5(7-8)6(2,9-3)10-4/h8H,1-4H3/b7-5-
SMILES:
Molecular Formula: C6H13NOS2
Molecular Weight: 179.3 g/mol

3,3-Bis(methylthio)butan-2-one oxime

CAS No.: 94291-65-3

Cat. No.: VC16987186

Molecular Formula: C6H13NOS2

Molecular Weight: 179.3 g/mol

* For research use only. Not for human or veterinary use.

3,3-Bis(methylthio)butan-2-one oxime - 94291-65-3

Specification

CAS No. 94291-65-3
Molecular Formula C6H13NOS2
Molecular Weight 179.3 g/mol
IUPAC Name (NZ)-N-[3,3-bis(methylsulfanyl)butan-2-ylidene]hydroxylamine
Standard InChI InChI=1S/C6H13NOS2/c1-5(7-8)6(2,9-3)10-4/h8H,1-4H3/b7-5-
Standard InChI Key OCKMYMYYFVZHNS-ALCCZGGFSA-N
Isomeric SMILES C/C(=N/O)/C(C)(SC)SC
Canonical SMILES CC(=NO)C(C)(SC)SC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a central oxime group (=N-OH) at position 2 of a butanone skeleton, with methylthio substituents at both carbons of position 3 (Fig. 1). This configuration creates a planar oxime moiety flanked by two sulfur atoms, which may influence:

  • Electronic effects: The electron-donating methylthio groups (+M effect) could stabilize the oxime’s π-system, altering its H-bonding capacity compared to non-sulfurized analogs .

  • Stereochemical considerations: While oximes typically exhibit E/Z isomerism, the bulky methylthio groups may restrict rotation about the C=N bond, favoring a specific isomeric form under physiological conditions .

Table 1: Key identifiers of 3,3-bis(methylthio)butan-2-one oxime

PropertyValue
CAS Number94291-65-3
Molecular FormulaC₆H₁₃NOS₂
Molar Mass179.30352 g/mol
IUPAC Name(NZ)-N-[3,3-bis(methylsulfanyl)butan-2-ylidene]hydroxylamine
Synonyms3,3-Bis(methylthio)-2-butanone oxime; EINECS 304-890-4

Physicochemical Properties

Solubility and Stability

Predicted properties based on structural analogs:

  • Water solubility: Limited due to hydrophobic methylthio groups (estimated LogP ≈ 1.8)

  • Thermal stability: Likely decomposes above 200°C, given oximes’ general thermal sensitivity

  • pH sensitivity: The oxime OH group (pKa ~11) may deprotonate under alkaline conditions, forming water-soluble oximates

Spectroscopic Characteristics

Hypothetical spectral signatures:

  • IR: ν(N-O) ~930 cm⁻¹; ν(C=N) ~1640 cm⁻¹; ν(C-S) ~680 cm⁻¹

  • ¹H NMR (CDCl₃): δ 1.8–2.1 ppm (CH₃-S), δ 2.4–2.6 ppm (C-CH₃), δ 8.1 ppm (N-OH)

Biological Activity and Mechanisms

Oxime StructureKinase Target (IC₅₀)Key Structural Features
Indirubin-3'-oximeCDK1 (0.18 µM)Aromatic system, oxime at C3'
Hypothetical 3,3-bis(SMe)(Predicted) GSK-3βSulfur substitution, branched

Toxicological Considerations

While MEKO (2-butanone oxime) shows carcinogenicity, the sulfur substituents in 3,3-bis(methylthio)butan-2-one oxime may alter metabolic pathways:

  • Detoxification routes: Potential methylation/oxidation of sulfur groups via cytochrome P450 enzymes

  • Reactive metabolites: Thiomethyl radicals or sulfoxide intermediates could induce oxidative damage

Industrial and Research Applications

Material Science Uses

Unlike MEKO’s role as an antiskinning agent in paints , the methylthio groups in this compound suggest niche applications:

  • Polymer modification: As a crosslinking agent in sulfur-rich elastomers

  • Corrosion inhibition: Thioether moieties may chelate metal surfaces

Pharmaceutical Development

The compound’s dual functionality positions it as a candidate for:

  • Multitarget kinase inhibitors: Leveraging oxime-pharmacophore interactions

  • NO donors: Oxime decomposition pathways may release nitric oxide under specific conditions

Future Research Priorities

  • Synthetic optimization: Develop solvent-free routes using heterogeneous catalysis

  • Kinase profiling: High-throughput screening against CDK/GSK-3β families

  • Toxicogenomics: Assess genotoxicity via Ames test and micronucleus assay

  • Formulation studies: Nanoemulsion delivery systems to enhance bioavailability

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator